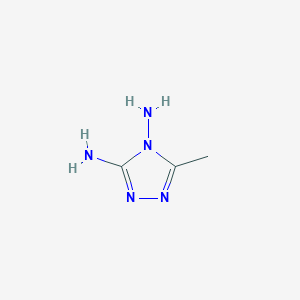

5-methyl-1,2,4-triazole-3,4-diamine

Description

The exact mass of the compound 5-Methyl-4H-1,2,4-triazole-3,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,2,4-triazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOFPBXQUTZOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341643 | |

| Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21532-07-0 | |

| Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21532-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-methyl-1,2,4-triazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-1,2,4-triazole-3,4-diamine (MTD), a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its molecular structure, physicochemical characteristics, synthesis, and known biological activities, with a particular focus on its potential as a drug development candidate. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and application.

Introduction

This compound, a derivative of the 1,2,4-triazole heterocyclic system, is a molecule of growing interest in the field of drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. This guide aims to provide a detailed repository of the known chemical properties of MTD to support ongoing and future research endeavors.

Molecular and Physicochemical Properties

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 21532-07-0 | [PubChem][1] |

| Molecular Formula | C₃H₇N₅ | [PubChem][1] |

| Molecular Weight | 113.12 g/mol | [PubChem][1] |

| Canonical SMILES | CC1=NN=C(N)N1N | [PubChem][1] |

| InChI | InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7) | [PubChem][1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 142-144 °C | [ChemicalBook][2] |

| Boiling Point | 345.5 ± 25.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 1.348 g/cm³ (Predicted) | [ChemicalBook][2] |

| XLogP3 | -0.8 | [PubChem][1] |

Crystal Structure

The crystal structure of this compound has been determined by high-resolution X-ray diffraction. The molecule crystallizes in a monoclinic system. The triazole ring is essentially planar, and the molecular packing is characterized by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the stability of the crystal lattice.[3]

Synthesis and Characterization

A potential synthetic pathway is outlined below. This proposed synthesis should be validated and optimized under laboratory conditions.

Figure 1: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetohydrazide and dicyandiamide in a suitable solvent (e.g., a high-boiling alcohol like n-butanol).

-

Reaction Conditions: Add a catalytic amount of a base (e.g., sodium methoxide) to the mixture. Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. |

| ¹³C NMR | Resonances for the methyl carbon and the two distinct carbons of the triazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 113.12). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amines), C-H stretching (methyl), and C=N and N-N stretching of the triazole ring. |

Biological Activity and Drug Development Potential

The 1,2,4-triazole nucleus is a key structural motif in numerous clinically used drugs. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Recent studies have identified the 3,5-diamino-1,2,4-triazole scaffold as a novel, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of several cancers.[1][4] LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 has been observed in various cancers, making it an attractive therapeutic target.

While direct experimental evidence for the inhibition of LSD1 by this compound is not yet available, its structural similarity to known 3,5-diamino-1,2,4-triazole-based LSD1 inhibitors suggests it is a promising candidate for investigation.

The proposed mechanism of action involves the compound binding to the active site of LSD1, thereby preventing the demethylation of its histone substrates. This leads to an increase in histone methylation, which can reactivate tumor suppressor genes and inhibit cancer cell proliferation.

Figure 2: Proposed signaling pathway of LSD1 inhibition.

In-Vitro Assay for LSD1 Inhibition

To evaluate the inhibitory potential of this compound against LSD1, a standard in-vitro assay can be employed.

Figure 3: Experimental workflow for LSD1 inhibition assay.

Safety and Handling

Based on available GHS information, this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with a promising profile for further investigation in drug development. Its structural similarity to known LSD1 inhibitors makes it a compelling candidate for anticancer research. This technical guide has summarized the currently available information on its chemical and physical properties, and has provided a framework for its synthesis and biological evaluation. Further experimental validation of its synthesis, physicochemical properties, and biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE CAS#: 4923-01-7 [m.chemicalbook.com]

- 3. Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-methyl-1,2,4-triazole-3,4-diamine (CAS Number: 21532-07-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1,2,4-triazole-3,4-diamine (CAS: 21532-07-0), a bioactive small molecule with potential applications in drug discovery and development. This document consolidates available data on its chemical and physical properties, and outlines a putative synthesis protocol based on established methodologies for related compounds. Notably, this guide highlights the compound's implication in the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer progression, suggesting its potential as a scaffold for the development of novel therapeutics.

Chemical and Physical Properties

This compound is a small heterocyclic molecule belonging to the triazole family. Its core structure is a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with a methyl group and two amine groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21532-07-0 | Echemi, PubChem |

| Molecular Formula | C₃H₇N₅ | Echemi, PubChem |

| Molecular Weight | 113.12 g/mol | Echemi, PubChem |

| IUPAC Name | This compound | PubChem |

| Density | 1.74 g/cm³ | Echemi |

| Boiling Point | 387.2 °C at 760 mmHg | Echemi |

| Flash Point | 188 °C | Echemi |

| Refractive Index | 1.791 | Echemi |

| Vapor Pressure | 3.34E-06 mmHg at 25°C | Echemi |

| InChIKey | UHOFPBXQUTZOKZ-UHFFFAOYSA-N | Echemi, PubChem |

| SMILES | CC1=NN=C(N)N1N | PubChem |

Putative Synthesis Protocol

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetamidrazide hydrochloride

-

Cyanogen bromide

-

Sodium methoxide

-

Methanol

-

Diethyl ether

Procedure:

-

Preparation of the Amidrazone Salt: Dissolve acetamidrazide hydrochloride in anhydrous methanol.

-

Reaction with Cyanogen Bromide: To the stirred solution from step 1, add a solution of cyanogen bromide in methanol dropwise at a controlled temperature (e.g., 0-5 °C).

-

Cyclization: After the addition is complete, add a solution of sodium methoxide in methanol to the reaction mixture. The mixture is then refluxed for several hours to facilitate the cyclization reaction.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time. Characterization of the final product by NMR, IR, and mass spectrometry is essential for structural confirmation.

Biological Activity and Signaling Pathway

Recent preclinical research has implicated this compound hydrochloride in the development of novel anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2] While the specific role and potency of this compound as a direct inhibitor have not been fully elucidated, its inclusion in a study focused on a PI3K/AKT/mTOR/MEK inhibitor suggests its potential as a pharmacophore or a fragment for designing more complex and potent inhibitors.[1][2]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth.

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.

Safety and Handling

Based on the available GHS classification, this compound is considered a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical entity with demonstrated relevance in the context of anticancer drug discovery, specifically in the modulation of the PI3K/AKT/mTOR pathway. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its properties and potential. Further research into its direct biological activity, optimization of its synthesis, and exploration of its structure-activity relationships are warranted to fully unlock its therapeutic potential. This compound represents a promising starting point for medicinal chemists and drug development professionals engaged in the pursuit of novel targeted therapies.

References

An In-depth Technical Guide to the Structure Elucidation of 5-methyl-1,2,4-triazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-methyl-1,2,4-triazole-3,4-diamine. This document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and the process for accessing and interpreting crystallographic data.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-triazole class of molecules. Compounds containing the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The precise determination of the structure of such molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide details the multifaceted approach to confirming the chemical structure of this compound, integrating data from various analytical techniques.

Synthesis of this compound

A plausible and efficient synthetic route for this compound can be adapted from established methods for the synthesis of substituted 1,2,4-triazoles.[4][5] A common approach involves the cyclization of a thiosemicarbazide derivative or the reaction of a hydrazide with a suitable carbon-nitrogen backbone precursor. The following proposed protocol is based on the reaction of acetohydrazide with dimethyl cyanocarbonimidodithioate followed by reaction with hydrazine.

Step 1: Synthesis of S-methylisothiosemicarbazide hydroiodide from Acetohydrazide

-

To a solution of acetohydrazide (1.0 eq) in ethanol, add dimethyl cyanocarbonimidodithioate (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and reduce the solvent under vacuum.

-

The resulting intermediate, a substituted N'-cyano-S-methylisothiourea, is used in the next step without further purification.

Step 2: Cyclization to this compound

-

To the crude intermediate from Step 1, add an excess of hydrazine hydrate (3.0-4.0 eq).

-

Reflux the mixture for 8-12 hours. The reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Characterize the purified product by spectroscopic methods.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.2 - 2.4 | Singlet | ~10 - 15 |

| C5-CH₃ | - | - | ~150 - 155 |

| C3-NH₂ | - | - | ~155 - 160 |

| 3-NH₂ | ~5.0 - 5.5 | Broad Singlet | - |

| 4-NH₂ | ~5.5 - 6.0 | Broad Singlet | - |

Note: The chemical shifts of the NH₂ protons are highly dependent on solvent and concentration and are expected to be broad. The assignments for the triazole ring carbons (C3 and C5) are based on data from similar substituted 1,2,4-triazoles.[7]

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino groups) | 3400 - 3200 | Stretching (likely two bands) |

| C-H (Methyl group) | 2950 - 2850 | Stretching |

| C=N (Triazole ring) | 1650 - 1550 | Stretching |

| N-H (Amino groups) | 1640 - 1560 | Bending (scissoring) |

| C-N (Triazole ring) | 1350 - 1250 | Stretching |

Note: The presence of strong, broad bands in the 3400-3200 cm⁻¹ region would be indicative of the primary amino groups.[9][10][11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₃H₇N₅), the exact mass is 113.0701.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 113 | [M]⁺ | Molecular Ion |

| 98 | [M - NH]⁺ | Loss of an amino radical |

| 84 | [M - N₂H]⁺ | Loss of a diazenyl radical |

| 69 | [M - N₃H₂]⁺ | Ring fragmentation |

| 42 | [CH₃CN]⁺ | Acetonitrile fragment |

Note: The fragmentation of aminotriazoles can be complex, often involving ring cleavage.[1] The molecular ion peak is expected to be prominent.

X-ray Crystallography

The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC).

-

CCDC Deposition Number: 820417

-

Navigate to the CCDC website's "Access Structures" service.[12][13]

-

Use the deposition number (820417) to search the database.

-

The service provides options to view the 3D structure and download the crystallographic information file (CIF).[14]

The CIF file will contain detailed information about the crystal structure.

Table 4: Expected Crystallographic Data for this compound (from CCDC 820417)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-C, C-N, N-N bond distances within the molecule |

| Key Bond Angles (°) | Angles defining the geometry of the triazole ring and substituents |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds |

Visualizations

The following diagram illustrates the proposed workflow for the synthesis and structural elucidation of this compound.

Caption: Workflow for Synthesis and Structure Elucidation.

This diagram shows how different analytical techniques provide complementary information to confirm the final structure.

Caption: Interrelation of Analytical Data for Structure Confirmation.

Conclusion

The structural elucidation of this compound requires a synergistic approach, combining chemical synthesis with a suite of advanced analytical techniques. While a complete set of experimental data for this specific molecule is not consolidated in a single source, this guide provides a robust framework for its synthesis and characterization based on well-established principles and data from analogous compounds. The definitive confirmation of its three-dimensional structure is anchored by the publicly available crystallographic data, which, when combined with spectroscopic analysis, provides an unambiguous structural assignment. This comprehensive understanding is the foundation for further investigation into its potential biological activities and applications in drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. ijrpc.com [ijrpc.com]

- 11. researchgate.net [researchgate.net]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Search - Access Structures [ccdc.cam.ac.uk]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 5-methyl-1,2,4-triazole-3,4-diamine

IUPAC Name: 4,5-diamino-3-methyl-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of 5-methyl-1,2,4-triazole-3,4-diamine, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles, which are prevalent in many medicinal compounds.[1] The presence of amino and methyl groups on the triazole ring influences its physicochemical properties and potential biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | PubChem |

| CAS Number | 21532-07-0 | PubChem |

| Molecular Formula | C₃H₇N₅ | PubChem |

| Molecular Weight | 113.12 g/mol | PubChem |

| Canonical SMILES | CC1=NN=C(N1N)N | PubChem |

| InChI Key | UHOFPBXQUTZOKZ-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | -0.8 | PubChem |

Synthesis and Experimental Protocols

A general synthetic workflow is proposed below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 1-Acetylthiosemicarbazide: Thiosemicarbazide is acetylated using acetic anhydride in a suitable solvent.

-

S-Methylation: The resulting 1-acetylthiosemicarbazide is then treated with a methylating agent, such as methyl iodide, in the presence of a base to yield S-methyl-1-acetylisothiosemicarbazide.

-

Cyclization: The S-methyl intermediate is cyclized by heating with hydrazine hydrate. The hydrazine will displace the S-methyl group and react with the carbonyl and imine functionalities to form the 1,2,4-triazole ring, yielding the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, data from closely related structures can provide expected spectral characteristics.

| Data Type | Expected Characteristics |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.3 ppm.[2] Signals for the amine protons (NH₂) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. |

| ¹³C NMR | Signals for the methyl carbon and the two triazole ring carbons are expected. The chemical shifts would be comparable to other substituted 1,2,4-triazoles.[3] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino groups would be observed in the range of 3200-3400 cm⁻¹. C-N and C=N stretching vibrations of the triazole ring would also be present.[3][4] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (113.12 g/mol ). |

Potential Biological Activities and Applications

The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of clinically used drugs.[1] Derivatives of 1,2,4-triazoles have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6]

While there is no specific biological data for this compound, its structural features suggest potential for various therapeutic applications. The 3,5-diamino-1,2,4-triazole scaffold, a close analogue, has been identified as a novel basis for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.

The diagram below illustrates the potential therapeutic areas for 1,2,4-triazole derivatives based on the activities of related compounds.

Caption: Potential biological activities of the 1,2,4-triazole scaffold.

Conclusion

This compound is a small heterocyclic molecule with potential for further investigation in drug discovery and development. While specific experimental data for this compound is limited, the known biological activities of the broader 1,2,4-triazole class of compounds suggest that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its synthesis, characterize its properties, and evaluate its biological activity in various therapeutic areas.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

Theoretical Investigation of 5-Methyl-1,2,4-triazole-3,4-diamine Crystal Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-methyl-1,2,4-triazole-3,4-diamine (DAMT), a molecule of interest in medicinal chemistry and materials science. Through a combination of experimental data and theoretical calculations, this document elucidates the key structural features, intermolecular interactions, and electronic properties of the DAMT crystal. All quantitative data is summarized for clarity, and detailed methodologies are provided for key experimental and computational techniques.

Crystal Structure and Geometry

The crystal structure of this compound has been determined through high-resolution X-ray diffraction. The compound crystallizes in a stable conformation, and its geometric parameters, including bond lengths, bond angles, and torsion angles, have been precisely measured.

Crystallographic Data

The fundamental crystallographic data for this compound are presented in the table below. This information is crucial for understanding the packing of molecules within the crystal lattice.

| Parameter | Value |

| CCDC Number | 820417 |

| Empirical Formula | C₃H₇N₅ |

| Formula Weight | 113.13 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.785(2) Å |

| b | 8.356(2) Å |

| c | 8.442(2) Å |

| α | 90° |

| β | 108.898(10)° |

| γ | 90° |

| Volume | 519.3(2) ų |

| Z | 4 |

| Density (calculated) | 1.447 Mg/m³ |

Selected Bond Lengths and Angles

The intramolecular geometry of this compound is defined by its bond lengths and angles. The following tables summarize key experimental values obtained from X-ray diffraction data.

Table 1.2.1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-N2 | 1.391(2) |

| N1-C5 | 1.326(2) |

| N2-C3 | 1.341(2) |

| C3-N4 | 1.359(2) |

| C3-N3A | 1.340(2) |

| N4-C5 | 1.358(2) |

| N4-N4A | 1.420(2) |

| C5-C6 | 1.484(2) |

Table 1.2.2: Selected Bond Angles (°)

| Angle | Value (°) |

| C5-N1-N2 | 105.18(12) |

| C3-N2-N1 | 112.28(12) |

| N2-C3-N4 | 104.28(13) |

| N2-C3-N3A | 126.83(14) |

| N4-C3-N3A | 128.89(14) |

| C5-N4-C3 | 109.84(13) |

| C5-N4-N4A | 124.23(12) |

| C3-N4-N4A | 125.92(13) |

| N1-C5-N4 | 108.41(13) |

| N1-C5-C6 | 127.39(14) |

| N4-C5-C6 | 124.19(14) |

Experimental and Computational Protocols

A combination of experimental and theoretical methods was employed to provide a comprehensive understanding of the this compound crystal structure.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of appropriate precursors. While various methods exist for the synthesis of 1,2,4-triazole derivatives, a general protocol is outlined below.

Figure 1. General synthesis workflow for 1,2,4-triazole derivatives.

Protocol:

-

Reaction Setup: The appropriate amidrazone and cyclizing agent are dissolved in a suitable solvent (e.g., ethanol).

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to facilitate the cyclization reaction.

-

Workup: After cooling, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final crystalline product.

High-Resolution X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystal.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process adjusts the atomic positions and thermal parameters to best fit the experimental diffraction data.

Theoretical Calculations

Theoretical investigations provide insights into the electronic structure and intermolecular interactions that are not directly accessible from experimental data alone.

Figure 2. Workflow for the theoretical investigation of the crystal structure.

Methodology:

-

Ab Initio Quantum Chemistry: High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ), are performed on the experimentally determined molecular geometry. These calculations provide a detailed description of the electronic wavefunction.[1]

-

Atoms in Molecules (AIM) Theory: The AIM theory is used to analyze the topology of the electron density distribution. This analysis allows for the identification and characterization of chemical bonds and intermolecular interactions based on the properties of bond critical points.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for quantifying donor-acceptor interactions, such as hydrogen bonding and hyperconjugative effects.[1]

Intermolecular Interactions

The crystal packing of this compound is governed by a network of intermolecular interactions, primarily hydrogen bonds.

Theoretical analysis reveals various types of hydrogen bonds, including conventional N-H···N interactions and weaker C-H···N and N-H···π interactions. The amino groups in the molecule act as both proton donors and acceptors in these hydrogen bonding networks.

Figure 3. Schematic of key intermolecular hydrogen bonds in the DAMT crystal.

The presence of these diverse intermolecular interactions contributes significantly to the stability of the crystal lattice. The ability of the amino groups to act as proton acceptors in hydrogen bonding is a notable feature of this crystal structure.[1]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, integrating experimental X-ray diffraction data with theoretical quantum chemical calculations. The detailed structural parameters and analysis of intermolecular interactions offer valuable insights for researchers in drug design, where understanding molecular conformation and crystal packing is critical, and for materials scientists interested in the design of novel crystalline materials with specific properties. The provided methodologies serve as a reference for conducting similar detailed structural investigations.

References

An In-Depth Technical Guide to the Solubility of 5-methyl-1,2,4-triazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1,2,4-triazole-3,4-diamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from the properties of analogous compounds and general principles of organic chemistry. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data.

Core Compound Information

This compound is a heterocyclic organic compound with the molecular formula C₃H₇N₅. Its structure, featuring a triazole ring with methyl and diamino substitutions, suggests a propensity for polar interactions, which significantly influences its solubility profile.

Predicted Solubility Profile

Based on the structural features of this compound, including the presence of amino groups capable of hydrogen bonding and the overall polarity of the triazole ring, a qualitative solubility profile can be predicted. The "like dissolves like" principle suggests that this compound will exhibit greater solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the amino groups and interacting with the polar triazole ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. Some triazole derivatives are known to be soluble in DMSO. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Intermediate polarity may allow for some dissolution, but likely less than highly polar solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Lack of favorable interactions between the polar solute and non-polar solvent. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is a standard method for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

-

Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry , if the compound has a suitable chromophore and there are no interfering substances.

-

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Temperature-Dependent Solubility Determination

This protocol is used to assess how solubility changes with temperature.

Methodology:

-

Follow the Equilibrium Solubility Method (Shake-Flask) as described above.

-

Perform the entire experiment at multiple, precisely controlled temperatures (e.g., 25°C, 37°C, 50°C).

-

Plot the determined solubility as a function of temperature to generate a solubility curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

The 1,2,4-Triazole Core: A Historical and Technical Guide to its Discovery and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of 1,2,4-triazole compounds. From their initial synthesis in the late 19th century to their current prominence in medicine and agriculture, this document provides a comprehensive overview of the chemical properties, synthesis methodologies, and biological significance of this important heterocyclic scaffold.

Discovery and Historical Milestones

The journey of 1,2,4-triazoles began in the late 19th century. In 1885, a scientist by the name of Bladin first coined the term "triazole" to describe a five-membered ring system containing three nitrogen atoms and two carbon atoms.[1][2] While Bladin named the heterocyclic system, the actual synthesis and characterization of 1,2,4-triazole derivatives were pioneered by others.

Key milestones in the history of 1,2,4-triazole synthesis include the development of two name reactions that are still relevant today:

-

The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[3][4]

-

The Einhorn-Brunner Reaction (1905, 1914): Initially described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines.[5][6]

These early synthetic methods laid the groundwork for the exploration of the 1,2,4-triazole scaffold and its derivatives, leading to the discovery of their wide-ranging biological activities and subsequent applications in various fields.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the classical syntheses of substituted 1,2,4-triazoles.

Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is an example of the Pellizzari reaction, which, in its classic form, involves heating an amide and a hydrazide.[3][7]

Reactants:

-

Benzamide

-

Benzoylhydrazide

Procedure:

-

A mixture of benzamide and benzoylhydrazide is heated.

-

The reaction proceeds through the attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide.[4]

-

A molecule of water is eliminated, followed by an intramolecular attack of a nitrogen atom on the newly formed carbonyl group to create the five-membered ring.[4]

-

A second water molecule is then eliminated to yield the 3,5-diphenyl-1,2,4-triazole.[4]

Note: The traditional Pellizzari reaction often requires high temperatures and can result in low yields.[3][4] Modern variations may employ microwave irradiation to shorten reaction times and improve yields.[3][4]

Einhorn-Brunner Reaction: Synthesis of 1,5-Diphenyl-1,2,4-triazole

This protocol exemplifies the Einhorn-Brunner reaction, which utilizes an imide and a hydrazine.[5][7]

Reactants:

-

N-formylbenzamide (a diacylamine)

-

Phenylhydrazine

Procedure:

-

N-formylbenzamide and phenylhydrazine are reacted in the presence of a weak acid.[7]

-

The reaction is initiated by the protonation of the substituted nitrogen of the hydrazine.[5]

-

The protonated hydrazine then protonates a carbonyl oxygen of the imide, allowing for a nucleophilic attack by the primary amino group of the hydrazine.[5]

-

The subsequent loss of water and a 1,5-proton shift lead to the formation of a five-membered ring intermediate.[5]

-

Elimination of another water molecule and a proton results in the formation of 1,5-diphenyl-1,2,4-triazole.[5]

Applications and Biological Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. This is attributed to its ability to engage in various non-covalent interactions with biological targets.

Medicinal Applications

1,2,4-triazole derivatives have been successfully developed into a wide range of therapeutic agents.

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal drugs. These agents, often referred to as "azoles," are highly effective against a broad spectrum of fungal pathogens.[1] Prominent examples include fluconazole, itraconazole, and voriconazole.

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[9] A secondary mechanism involves the induction of negative feedback on HMG-CoA reductase.

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial and anticancer activities. Their efficacy is often attributed to the inhibition of specific enzymes or interference with crucial cellular processes.

Agricultural Applications

1,2,4-triazoles are fundamental to modern agriculture, serving as the backbone for a variety of pesticides.[1][10]

Similar to their medicinal counterparts, triazole-based fungicides are widely used to protect crops from fungal diseases.[10] They share the same mechanism of action, inhibiting ergosterol biosynthesis in pathogenic fungi.[1]

Certain 1,2,4-triazole derivatives, such as amitrole (3-amino-1,2,4-triazole), are effective herbicides.

Mechanism of Action: Amitrole acts by inhibiting an enzyme involved in the biosynthesis of the amino acid histidine.[11] This disruption of a critical metabolic pathway leads to plant death.

References

- 1. rjptonline.org [rjptonline.org]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. gosset.ai [gosset.ai]

- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Einhorn‐Brunner reaction | Semantic Scholar [semanticscholar.org]

- 11. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Triazole Derivatives

Executive Summary: Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry. Their unique structural features, including the ability to engage in hydrogen bonding and dipole interactions, coupled with metabolic stability, make them privileged structures in drug design. This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antibacterial, and antiviral properties. It summarizes quantitative efficacy data, details key experimental protocols, and illustrates critical mechanisms and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction to Triazoles

The triazole ring exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both isomers are aromatic and possess a unique profile of chemical properties that make them ideal for developing therapeutic agents.[1][2] The triazole nucleus is a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with a wide range of biological targets like enzymes and receptors.[3] Consequently, triazole derivatives have been successfully developed into drugs for a wide array of conditions, demonstrating activities including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, anticonvulsant, and antitubercular effects.[4][5]

General Synthesis of Triazole Derivatives

The synthesis of triazole derivatives is well-established, with robust methods available for both isomers. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, often facilitated by copper(I) catalysis in a process known as "click chemistry".[6][7] For 1,2,4-triazoles, a common route involves the cyclization of thiosemicarbazide precursors in the presence of a base like sodium hydroxide.[4]

References

- 1. longdom.org [longdom.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. tandfonline.com [tandfonline.com]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its unique physicochemical properties, including its aromatic nature, dipole character, hydrogen bonding capability, and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[1][3] The 1,2,4-triazole nucleus is present in numerous clinically successful drugs, demonstrating its versatility and importance in drug discovery.[4][5][6] This technical guide provides a comprehensive overview of the 1,2,4-triazole scaffold, covering its synthesis, mechanisms of action across various therapeutic areas, structure-activity relationships, and a summary of its biological activities supported by quantitative data.

The 1,2,4-triazole core can act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing the pharmacokinetic profile of drug candidates.[1] Its polar nature often improves solubility, a crucial factor in drug development.[3][4] This guide will delve into the diverse pharmacological activities of 1,2,4-triazole derivatives, including their well-established roles as antifungal and anticancer agents, as well as their emerging potential in treating bacterial infections, tuberculosis, and viral diseases.[1][7][8]

Synthesis of the 1,2,4-Triazole Scaffold

The synthesis of the 1,2,4-triazole core and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies involve the cyclization of intermediates containing the necessary N-N-C-N fragment.

A prevalent method involves the reaction of hydrazides with isothiocyanates to form acylthiosemicarbazides, which are then cyclized under basic conditions to yield 1,2,4-triazole-3-thiones.[9] Another approach is the one-pot, two-step synthesis from carboxylic acids and amidines, which offers high regioselectivity and good functional group tolerance. Metal-free reactions, such as the decarboxylation and cyclization of 2-aryl-2-isocyanates with aryl diazonium salts, have also been developed. Furthermore, copper-catalyzed one-pot methods using amides and nitriles with oxygen as the oxidant provide an efficient route to 3,5-disubstituted-1,2,4-triazoles.[10]

Therapeutic Applications and Mechanisms of Action

The 1,2,4-triazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This section will detail its major therapeutic applications, mechanisms of action, and supporting quantitative data.

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the treatment of fungal infections.[11] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are mainstays in clinical practice.[1][5]

Mechanism of Action: 1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[1] The selectivity of these drugs stems from their higher affinity for fungal CYP51 over mammalian cytochrome P450 enzymes.[5]

Quantitative Data: Antifungal Activity

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | C. albicans | 6.25 | [1] |

| Fluconazole (Reference) | C. albicans | 12.5 | [1] |

| Triazole-oxadiazole derivative (22i) | C. albicans, C. glabrata | Equipotent to Ketoconazole | [1] |

| Myrtenal derivatives with 1,2,4-triazole | P. piricola | 90-98% inhibition at 50 µg/mL | [1] |

| 1,2,3-Benzotriazine-4-one hybrids | C. albicans, C. neoformans | 0.0156 - 2.0 | [12] |

| N-(4-chlorobenzyl) derivative (21b) | Candida spp. | 0.063 - 0.5 | [12] |

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[4][7]

Mechanisms of Action: The anticancer activity of 1,2,4-triazole derivatives is diverse and target-dependent. Key mechanisms include:

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as kinases, carbonic anhydrases, and topoisomerases.[7]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[13][14]

-

DNA Interaction: Certain compounds can intercalate into DNA, disrupting its replication and transcription.[7]

-

Modulation of Apoptotic Pathways: Induction of programmed cell death is a common mechanism for many anticancer agents.[7]

Quantitative Data: Anticancer Activity

| Compound Class/Number | Cell Line | IC50 (µM) | Reference |

| Compound 15 | MDA-MB-231 (Breast) | 3.48 | [15] |

| Compound 20 | MDA-MB-231 (Breast) | 5.95 | [15] |

| Doxorubicin (Reference) | MDA-MB-231 (Breast) | Not specified, but compound 20 is equipotent | [15] |

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. 1,2,4-triazole derivatives have demonstrated promising activity against a range of bacterial pathogens.[5][16][17]

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazoles are not as well-defined as their antifungal actions but are believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[1]

Quantitative Data: Antibacterial Activity

| Compound Class/Number | Bacterial Strain | MIC (µg/mL) | Reference |

| Clinafloxacin-triazole hybrids (28g) | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | [1] |

| Quinolone-triazole hybrids (30a, 30b) | S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus | 0.125 - 8 | [1] |

| 1,2,4-Triazolo[3,4-b][4][7][18]thiadiazines (39c, 39h) | E. coli, P. aeruginosa | 3.125 | [1] |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids (29) | MRSA | 0.046 - 3.11 µM | [1] |

| Vancomycin (Reference) | MRSA | 0.68 µM | [1] |

| Ciprofloxacin (Reference) | MRSA | 2.96 µM | [1] |

| Nalidixic acid-based 1,2,4-triazole-3-thiones (1a-g) | P. aeruginosa | 16 | [16] |

| Streptomycin (Reference) | Various | 2 - 15 | [16] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While exhaustive step-by-step procedures are beyond the scope of this guide, this section outlines the key methodologies frequently cited in the literature for the evaluation of 1,2,4-triazole derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disc-Diffusion Method (for preliminary screening):

-

A standardized microbial suspension is uniformly spread onto the surface of an agar plate.

-

Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated, and the antibacterial/antifungal activity is evaluated by measuring the diameter of the zone of inhibition around each disc.[5]

In Vitro Cytotoxicity Assay

MTT Assay:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[15]

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazole derivatives are critical to their clinical success. Generally, the triazole moiety imparts favorable characteristics such as good bioavailability and metabolic stability.[5][19] However, significant variability exists among different derivatives. For instance, second-generation triazoles like voriconazole, posaconazole, and isavuconazole have different pharmacokinetic profiles and drug-drug interaction potentials, largely due to their interactions with cytochrome P450 isoenzymes.[19][20] Voriconazole, for example, is primarily metabolized by CYP2C19, and its pharmacokinetics can be influenced by genetic polymorphisms in this enzyme.[19]

Pharmacokinetic Parameters of Novel Triazole Antifungals in Rats (20 mg/kg IV)

| Compound | AUC0–∞ (µg·h/ml) | Clearance (CL) | Half-life (t1/2) | Volume of Distribution (V) |

| SYN-2836 | 12.22 ± 2.1 | Not specified | Not specified | Not specified |

| SYN-2869 | 12.92 ± 0.73 | Not specified | Not specified | Not specified |

| SYN-2903 | 32.55 ± 7.11 | Not specified | Not specified | Not specified |

| SYN-2921 | 7.86 ± 4.16 | Significantly different from others | Not specified | Not specified |

Data from a study on novel triazole antifungal agents, highlighting the variability in pharmacokinetic profiles even within a series of related compounds.[21]

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in antifungal and anticancer therapies, coupled with its emerging potential against a host of other diseases, ensures its continued relevance. The versatility of its synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the interaction of 1,2,4-triazole derivatives with new biological targets to address unmet medical needs.

-

Hybrid Molecules: The combination of the 1,2,4-triazole scaffold with other pharmacophores to create hybrid molecules with enhanced potency, improved selectivity, and the ability to overcome drug resistance.[1][17]

-

Structure-Based Drug Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to rationally design more potent and selective 1,2,4-triazole-based drugs.[3]

-

Addressing Drug Resistance: Developing novel 1,2,4-triazole derivatives that can circumvent existing resistance mechanisms, particularly in the fields of infectious diseases and oncology.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. chemconsai.com [chemconsai.com]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles [ouci.dntb.gov.ua]

- 21. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-methyl-1,2,4-triazole-3,4-diamine from Hydrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl-1,2,4-triazole-3,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis originates from hydrazine, a fundamental chemical raw material.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The specific substitution pattern of this compound, featuring both a methyl group and two amino groups at positions 3 and 4, makes it an attractive scaffold for the design of novel therapeutic agents. The presence of multiple nitrogen atoms and functional groups allows for a variety of intermolecular interactions with biological targets.

This protocol outlines a multi-step synthesis that is robust and scalable, starting from readily available hydrazine-derived precursors.

Overall Synthesis Pathway

The synthesis of this compound from hydrazine is a multi-step process. A common and effective route involves the initial formation of a 3-amino-5-methyl-1,2,4-triazole intermediate, followed by amination at the 4-position.

Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols cover classical methods such as the Pellizzari and Einhorn-Brunner reactions, as well as a modern copper-catalyzed approach. This guide includes step-by-step experimental procedures, tabulated data for representative reactions, and diagrams to illustrate the synthetic workflows.

Introduction

1,2,4-triazoles are a pivotal class of five-membered nitrogen-containing heterocycles. The unique structural features of the 1,2,4-triazole ring allow for a wide range of biological activities, making them common scaffolds in pharmaceuticals. They are known to exhibit antifungal, antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties. This document outlines established and contemporary methods for their synthesis.

Classical Synthetic Protocols

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][2][3] This method is a straightforward approach for the synthesis of symmetrically and asymmetrically substituted triazoles.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

-

Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.

-

Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure 3,5-diphenyl-1,2,4-triazole.

-

Characterization: The final product is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, typically in the presence of a weak acid.[1][4][5] This reaction is particularly useful for accessing 1,5-disubstituted-1,2,4-triazoles.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

-

Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in a suitable solvent like ethanol or acetic acid, add phenylhydrazine (1.08 g, 10 mmol).

-

Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. The mixture is then refluxed for 4-6 hours.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then poured into ice-cold water.

-

Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure 1,5-diphenyl-1,2,4-triazole.

-

Characterization: The product is characterized by its melting point and spectroscopic analysis.

Modern Synthetic Protocol: Copper-Catalyzed Synthesis

Modern synthetic methods often employ metal catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance. Copper-catalyzed reactions are prominent for the synthesis of 1,2,4-triazoles.[6][7][8][9]

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Amidines

-

Reaction Setup: In a sealed tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) in a solvent like dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The purified 1,2,4-triazole derivative is characterized by its spectroscopic data.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 1,2,4-triazole derivatives using the protocols described above.

| Entry | R¹ | R² | R³ | Method | Reaction Time (h) | Yield (%) | M.p. (°C) |

| 1 | Ph | H | Ph | Pellizzari | 4 | 85 | 192-194 |

| 2 | 4-Me-Ph | H | 4-Me-Ph | Pellizzari | 5 | 82 | 215-217 |

| 3 | Ph | Ph | H | Einhorn-Brunner | 6 | 78 | 103-105 |

| 4 | 4-Cl-Ph | Ph | H | Einhorn-Brunner | 6 | 75 | 135-137 |

| 5 | Ph | H | 4-Br-Ph | Cu-catalyzed | 12 | 91 | 230-232 |

| 6 | Me | H | Ph | Cu-catalyzed | 18 | 88 | 145-147 |

Diagrams

General Synthetic Schemes

Caption: General reaction schemes for the synthesis of 1,2,4-triazoles.

Experimental Workflow

Caption: General experimental workflow for 1,2,4-triazole synthesis.

References

- 1. scispace.com [scispace.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 5-Methyl-1,2,4-triazole-3,4-diamine in Organic Synthesis

<

Introduction

5-Methyl-1,2,4-triazole-3,4-diamine is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a triazole ring substituted with a methyl group and two amino groups at adjacent positions, allows for a diverse range of chemical transformations. This makes it a key precursor for the synthesis of a wide array of biologically active molecules and functional materials. The presence of multiple nitrogen atoms and reactive amino groups enables its use in the construction of various heterocyclic systems, coordination complexes, and Schiff bases, many of which exhibit interesting pharmacological properties and material science applications.

Key Applications

The primary applications of this compound in organic synthesis are centered around its utility in forming new carbon-nitrogen bonds and constructing larger molecular scaffolds. These applications include the synthesis of Schiff bases, fused heterocyclic compounds, and coordination complexes.

Synthesis of Schiff Bases

The condensation reaction of the diamine with various aldehydes and ketones is a straightforward and efficient method for the synthesis of novel Schiff bases.[1][2] These compounds, characterized by the presence of an imine or azomethine group (-C=N-), are valuable intermediates in organic synthesis and have been shown to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][3][4]

The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[5][6] Microwave irradiation has also been employed to accelerate the reaction, leading to shorter reaction times and higher yields.[7]

Table 1: Synthesis of Schiff Bases from this compound and Various Aldehydes

| Aldehyde | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethanol, reflux, 2h | 86 | [5] |

| 4-Chlorobenzaldehyde | Ethanol, reflux, 3h | 82 | N/A |

| 4-Methoxybenzaldehyde | Ethanol, reflux, 2.5h | 88 | N/A |

| 2-Hydroxybenzaldehyde | Ethanol, reflux, 4h | 79 | [2] |

Synthesis of Fused Heterocyclic Systems

The adjacent amino groups on the triazole ring provide a reactive site for cyclization reactions, leading to the formation of fused heterocyclic systems. These ring systems are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[8][9] For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of triazolo-pyrimidine, triazolo-triazine, or other related fused bicyclic structures.

Synthesis of Coordination Complexes

The nitrogen atoms of the triazole ring and the amino groups can act as ligands, coordinating with various metal ions to form stable complexes.[10] These coordination compounds have potential applications in catalysis, materials science, and as therapeutic agents. The study of these complexes provides insights into the coordination chemistry of triazole derivatives and can lead to the development of new materials with tailored electronic and magnetic properties.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

Materials:

-

This compound (1 mmol)

-

Appropriate aldehyde or ketone (1 mmol)

-

Absolute ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask.

-

Add the aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[6]

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[5]

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.[1]

Protocol for Microwave-Assisted Synthesis of Schiff Bases

Materials:

-

This compound (1 mmol)

-

Appropriate aldehyde (1 mmol)

-

Methanol (a few drops)

Procedure:

-